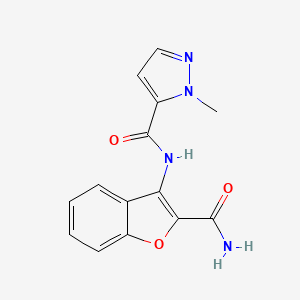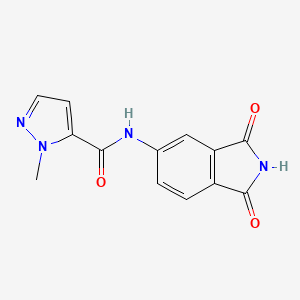
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor . It is known chemically as N-{2-[(1S)-1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonyl) ethyl]-1,3-dioxo-2,3-dihydro-1H isoindol-4-yl}acetamide . Its empirical formula is C22H24N2O7S and the molecular weight is 460.5 .
Synthesis Analysis
A new protocol for the asymmetric synthesis of Apremilast has been described using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular structure of Apremilast is complex, with an empirical formula of C22H24N2O7S . It contains a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, a 1-methyl-1H-pyrazole-5-carboxamide group, and a methylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apremilast are complex and involve several steps . The process includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .Physical And Chemical Properties Analysis
Apremilast is a crystalline solid . It has a molecular weight of 460.5 and an empirical formula of C22H24N2O7S .Applications De Recherche Scientifique
Treatment of Plaque Psoriasis
Apremilast (marketed as Otezla®) is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It was FDA-approved for treating patients with moderate to severe plaque psoriasis who may also receive phototherapy or other psoriasis treatments . Apremilast’s mechanism of action as a regulator of inflammatory signaling makes it potentially effective for other conditions such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis.
Mediator of Inflammatory Signaling
Apremilast’s β-amino sulfone skeleton (Figure 1) places it in a class of compounds relevant to synthetic chemistry and medicinal applications. The amino group in phthalimide form is attached to a benzylic stereogenic carbon. Notably, only the (S)-enantiomer is effective for treating plaque psoriasis, necessitating efficient methods to prepare (S)-amino sulfone 1, a key intermediate for apremilast synthesis .
Challenges in Asymmetric Synthesis
The presence of the methylsulfonyl group in apremilast poses challenges for asymmetric synthesis. Biocatalytic methods like transaminase remain elusive for producing apremilast, despite their applications in preparing other chiral aliphatic amines .
Mécanisme D'action
Safety and Hazards
Apremilast has some known contraindications and warnings. It is not recommended for use with strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) because loss of efficacy may occur . Cases of angioedema and anaphylaxis have been reported during post-marketing surveillance .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-9(5-6-14-17)12(19)15-8-4-2-3-7-10(8)13(20)16-11(7)18/h2-6H,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVDJQEWCNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6535294.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6535295.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6535299.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6535306.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-cyclopropylacetamide](/img/structure/B6535314.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535321.png)


![6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535349.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535352.png)
![6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535357.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535365.png)
